

Benchmarking 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid against commercial compounds

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Compound of Interest	
Compound Name:	4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Cat. No.:	B1268137

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Benchmarking 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of **4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid** against established commercial compounds in key therapeutic and agricultural areas. Due to the limited publicly available experimental data for **4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid**, this document focuses on providing the necessary context, established protocols, and data presentation structures to enable researchers to conduct their own comparative studies.

Compound Profiles

Target Compound: **4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid**

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound featuring a pyrazole core. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, suggesting potential applications in medicinal and agricultural chemistry. Preliminary research indicates possible anti-inflammatory, analgesic, anticonvulsant, and antifungal properties for pyrazole derivatives.

Commercial Benchmarks:

To provide a robust comparison, the following commercially successful compounds with related structures or functions have been selected:

- Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely used as an anti-inflammatory drug. Its pyrazole core makes it a relevant structural and functional benchmark for anti-inflammatory potential.
- Pentylopyrad: A broad-spectrum fungicide belonging to the pyrazole-carboxamide class. It acts as a succinate dehydrogenase inhibitor (SDHI), a common mode of action for this class of fungicides. This makes it an ideal benchmark for assessing antifungal activity.
- Phenytoin: A widely used anticonvulsant medication. While not a pyrazole, it serves as a functional benchmark for evaluating anticonvulsant efficacy in established preclinical models.

Physicochemical Properties

A comparison of the key physicochemical properties is essential for understanding the potential bioavailability and formulation characteristics of the compounds.

Property	4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid	Celecoxib	Pentylopyrad	Phenytoin
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	C ₁₇ H ₁₄ F ₃ N ₃ O ₂ S	C ₁₆ H ₂₀ F ₃ N ₃ OS	C ₁₅ H ₁₂ N ₂ O ₂
Molecular Weight (g/mol)	205.01	381.37	359.42	252.27
Melting Point (°C)	211-213	157-159	108.7	295-298
Structure				

Comparative Performance Data (Hypothetical)

The following tables are structured to present quantitative data from key comparative experiments. Note: The data for **4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid** is not currently available in the public domain and is represented as "Data Not Available." These tables serve as a template for researchers to populate with their own experimental findings.

Anti-inflammatory Activity: COX-2 Inhibition

Compound	IC ₅₀ (µM) for COX-2	Selectivity Index (COX-1 / IC ₅₀ / COX-2 IC ₅₀)
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid	Data Not Available	Data Not Available
Celecoxib	0.04 - 0.8	>100

Antifungal Activity: Mycelial Growth Inhibition

Compound	EC ₅₀ (µg/mL) vs. <i>Rhizoctonia solani</i>	EC ₅₀ (µg/mL) vs. <i>Botrytis cinerea</i>
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid	Data Not Available	Data Not Available
Penthiopyrad	0.05 - 0.1	0.1 - 0.5

Anticonvulsant Activity: In Vivo Models

Compound	ED ₅₀ (mg/kg) in MES Test (mice)	ED ₅₀ (mg/kg) in PTZ Test (mice)
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid	Data Not Available	Data Not Available
Phenytoin	9.5	Inactive

Experimental Protocols

Detailed methodologies are provided below for the key experiments required to generate the comparative data outlined above.

In Vitro COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-2 enzyme.

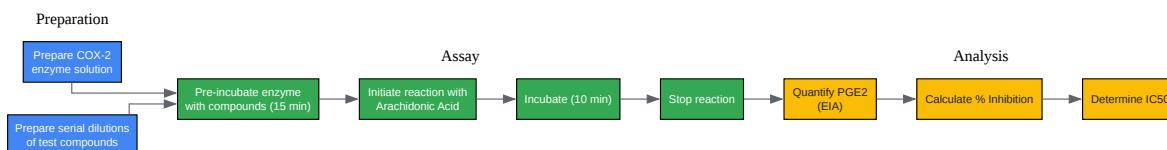
Materials:

- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Test compounds (**4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid**, Celecoxib)
- Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- DMSO (for dissolving compounds)

Procedure:

- Prepare serial dilutions of the test compounds and the reference compound (Celecoxib) in DMSO.
- In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test/reference compound or vehicle (DMSO) for the control.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Incubate for a further 10 minutes at 37°C.
- Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

- Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
- Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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Caption: Workflow for the in vitro COX-2 inhibition assay.

Antifungal Mycelial Growth Inhibition Assay

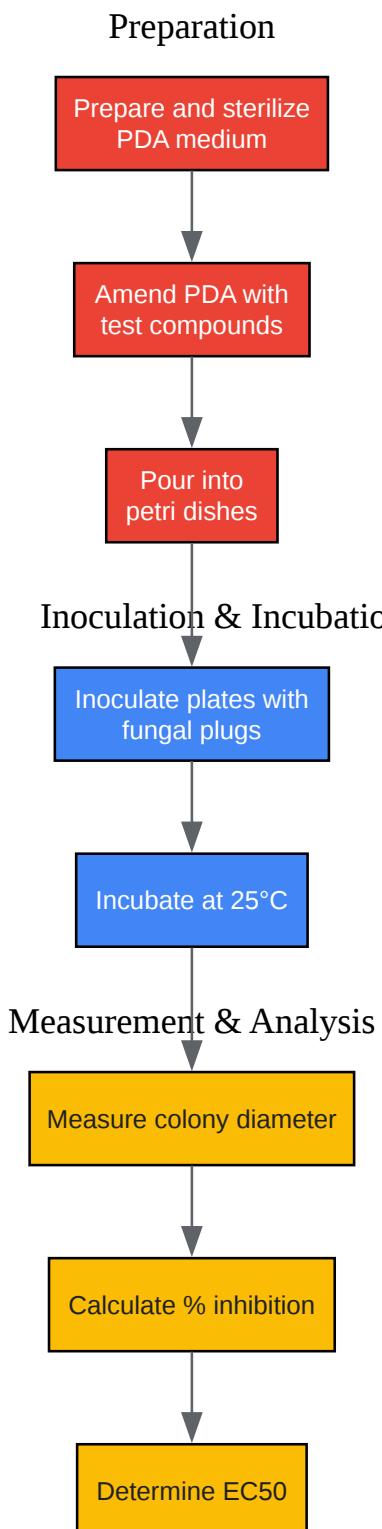
This assay measures the ability of a compound to inhibit the growth of fungal mycelia.

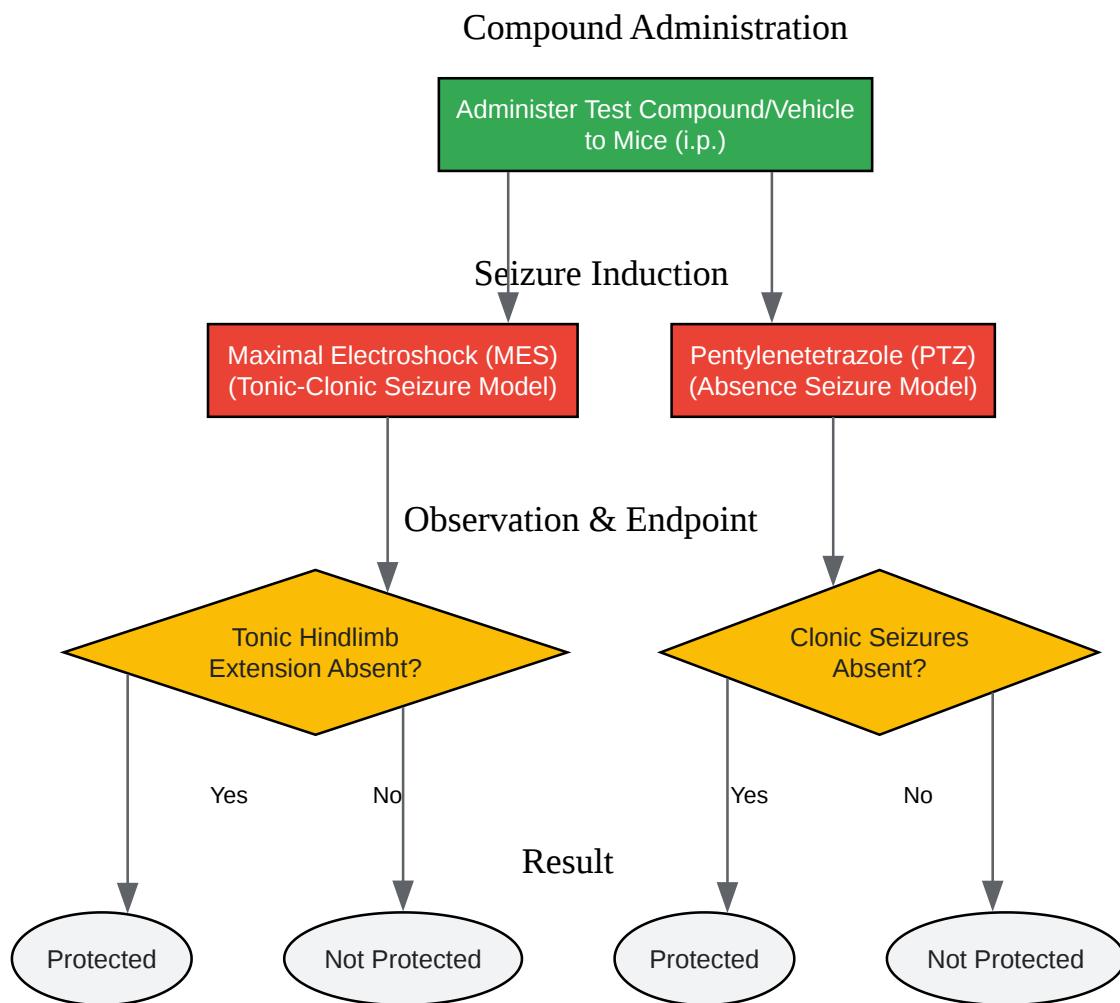
Materials:

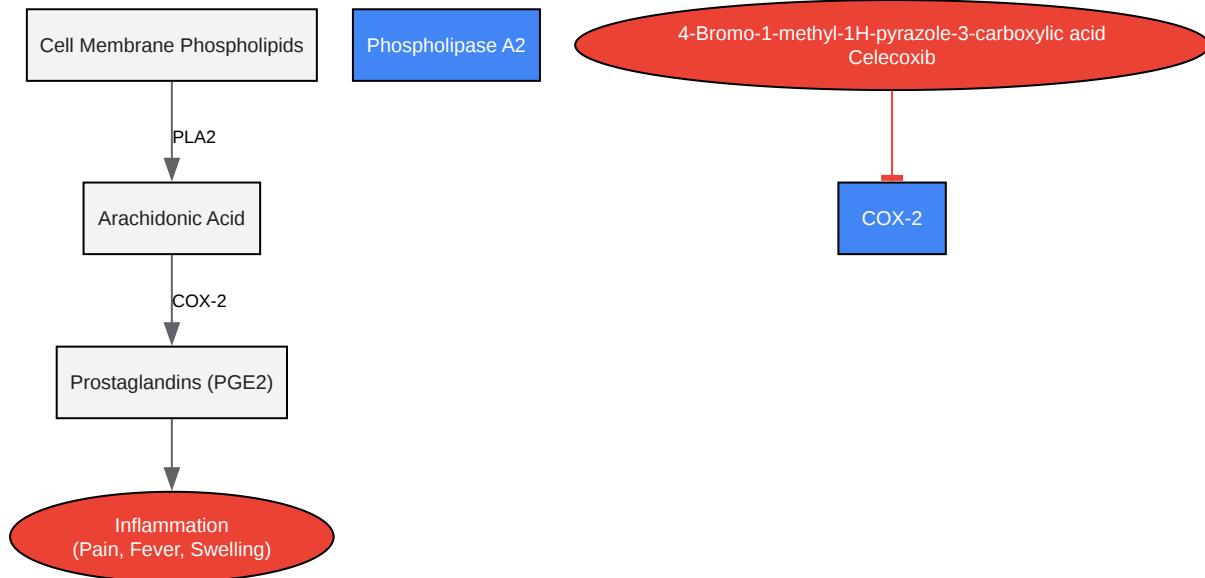
- Fungal strains (e.g., *Rhizoctonia solani*, *Botrytis cinerea*)
- Potato Dextrose Agar (PDA) medium
- Test compounds (**4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid**, Pentiopyrad)
- Sterile petri dishes
- Sterile cork borer

Procedure:

- Prepare PDA medium and sterilize by autoclaving.
- While the medium is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile petri dishes.
- Allow the agar to solidify.
- Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
- Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration.
- Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).





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